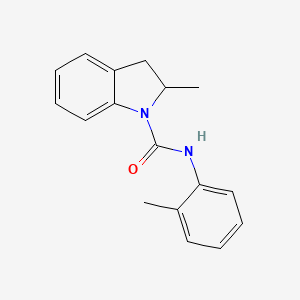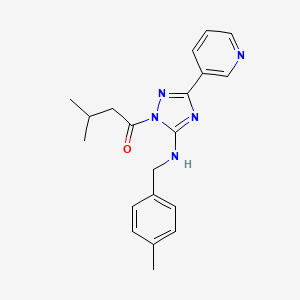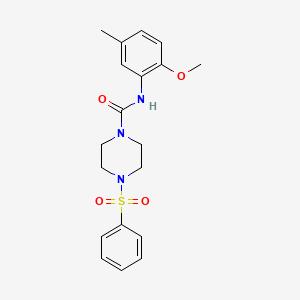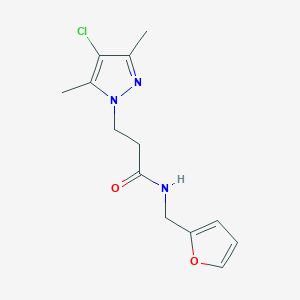
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide, also known as MEAI, is a synthetic compound that belongs to the indolinecarboxamide family. It is a psychoactive substance that has been studied for its potential use in scientific research. MEAI has been found to have interesting effects on the human brain, and it is believed to have potential therapeutic benefits for certain neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to increase the release of these neurotransmitters, which may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has also been found to enhance cognitive function and improve memory in animal studies. Additionally, 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have neuroprotective effects, which may make it a potential therapeutic agent for certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in lab experiments is its potential to enhance cognitive function and improve memory. This may be useful in studies that require subjects to perform cognitive tasks or remember specific information. Additionally, 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have neuroprotective effects, which may be useful in studies that aim to investigate potential treatments for neurological disorders. However, one limitation of using 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in lab experiments is its potential to cause adverse effects on the human body. Further research is needed to fully understand the safety profile of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide.
Direcciones Futuras
There are a number of future directions for research on 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the neuroprotective effects of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its potential as a therapeutic agent. Additionally, more research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its effects on the human brain. Finally, studies are needed to investigate the safety profile of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its potential for adverse effects on the human body.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide involves the reaction of 2-methylphenylhydrazine with 2-acetylindole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting effects on the human brain, including its ability to enhance cognitive function and improve memory. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-3-5-9-15(12)18-17(20)19-13(2)11-14-8-4-6-10-16(14)19/h3-10,13H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPXXVLRYNHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
![4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenyl 4-methoxybenzoate](/img/structure/B5486239.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5486241.png)

![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B5486274.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)
![4-{2-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5486290.png)

![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)